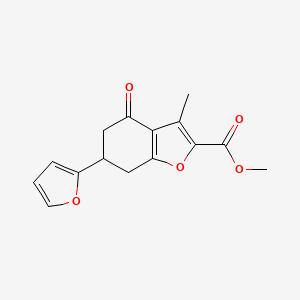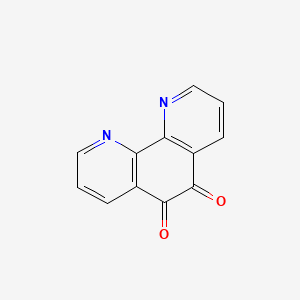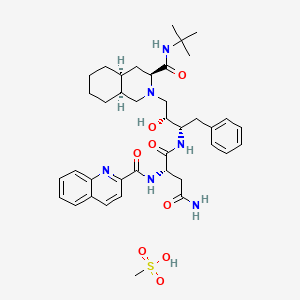
Vareniclinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Varenicline Hydrochloride is a prescription medication primarily used for smoking cessation. It is marketed under brand names such as Chantix and Champix. This compound is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype. By binding to these receptors, Varenicline Hydrochloride helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
Wissenschaftliche Forschungsanwendungen
Vareniclinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Wechselwirkungen mit nikotinischen Acetylcholinrezeptoren verwendet.
Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf die Neurotransmitterfreisetzung und Rezeptorbindung.
Medizin: Primär zur Raucherentwöhnung eingesetzt, wird es auch auf sein Potenzial zur Behandlung anderer Sucht- und neuropsychiatrischer Erkrankungen untersucht.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung von Raucherentwöhnungsmitteln und verwandten Therapien eingesetzt
5. Wirkmechanismus
This compound wirkt als partieller Agonist an den Alpha4/Beta2-Nikotin-Acetylcholin-Rezeptoren. Durch die teilweise Aktivierung dieser Rezeptoren reduziert es die Freisetzung von Dopamin im Belohnungszentrum des Gehirns, dem Nucleus accumbens. Diese Wirkung trägt dazu bei, das Verlangen und Entzugssymptome zu lindern, die mit der Nikotinsucht verbunden sind. Darüber hinaus hat this compound eine gewisse Aktivität an anderen Nikotinrezeptorsubtypen, darunter Alpha3/Beta4- und Alpha6-haltige Rezeptoren .
Ähnliche Verbindungen:
Bupropion: Ein weiteres Raucherentwöhnungsmittel, das jedoch als Norepinephrin-Dopamin-Wiederaufnahmehemmer wirkt.
Nikotinersatztherapien (NRT): Umfassen Produkte wie Nikotinpflaster und -kaugummi, die Nikotin liefern, um Entzugssymptome zu reduzieren.
Cytisin: Ein pflanzlicher Alkaloid, das ebenfalls als partieller Agonist an nikotinischen Rezeptoren wirkt.
Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität und partiellen Agonistenaktivität an den Alpha4/Beta2-Nikotin-Acetylcholin-Rezeptoren. Diese Selektivität ermöglicht es, das Verlangen und Entzugssymptome effektiv zu reduzieren, mit weniger Nebenwirkungen im Vergleich zu vollständigen Agonisten wie Nikotin .
Wirkmechanismus
Target of Action
Varenicline hydrochloride, also known as CP 526555 hydrochloride or Varenicline (Hydrochloride), is a prescription medication used to treat smoking addiction . It is the first approved nicotinic receptor partial agonist . Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .
Mode of Action
Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . The drug competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . It is presumed that this activation eases withdrawal symptoms .
Biochemical Pathways
Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* nAChRs . This modulation of dopaminergic function is believed to be the primary biochemical pathway affected by varenicline, leading to its efficacy in smoking cessation .
Pharmacokinetics
Varenicline is almost completely absorbed following oral administration and has high systemic availability . The apparent renal clearance (CL/F) for a 70-kg adolescent was 10A L/h, comparable to that in a 70-kg adult . The estimated varenicline volume of distribution (VIF) was decreased in individuals of small body size, thus predicting a varenicline Cmax 30% greater in low-body-weight subjects than in high-body-weight subjects .
Result of Action
Varenicline has been shown to significantly reduce the levels of inflammatory cytokines such as TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases cell proliferation independently of nAChR and reduces LPS-induced cell migration through α7nAChR .
Action Environment
Environmental factors such as the presence of other medications, patient’s health status, and lifestyle can influence the action, efficacy, and stability of varenicline . Some patients who drink alcohol while taking the drug may become aggressive or black out .
Biochemische Analyse
Biochemical Properties
Varenicline hydrochloride acts as a partial agonist of the alpha4/beta2 nicotinic acetylcholine receptor (α4β2 nAChR), and also on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .
Cellular Effects
Varenicline hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory cytokine levels, cell proliferation, and migration rates in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cell lines .
Molecular Mechanism
Varenicline hydrochloride exerts its effects at the molecular level primarily through its interaction with nicotinic acetylcholine receptors. It is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . This means that it can bind to these receptors and activate them, but not to the same extent as the full agonist, nicotine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Varenicline hydrochloride have been observed to change over time. For instance, it has been found to decrease LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs to a similar level that observed with dexamethasone .
Dosage Effects in Animal Models
The effects of Varenicline hydrochloride have been studied in animal models. For example, it has been found to ameliorate ketamine-evoked set-shifting deficits in a ketamine-based model of schizophrenia-like cognitive deficits on the attentional set-shifting task in rats .
Metabolic Pathways
Varenicline hydrochloride undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged Varenicline . Renal elimination of Varenicline is primarily through glomerular filtration along with active tubular secretion possibly via the organic cation transporter, OCT2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Vareniclinhydrochlorid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die Cyclisierung eines Pyrazinderivats mit einer Benzazepin-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und hohen Temperaturen, um den Cyclisierungsprozess zu ermöglichen .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung. Das Endprodukt wird dann zur Stabilität und einfacheren Formulierung in seine Hydrochloridsalzform umgewandelt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vareniclinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es können geringfügige Oxidationsreaktionen auftreten, die zur Bildung von N-Oxid-Derivaten führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber zur Bildung von reduzierten Analoga führen.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können am Pyrazinring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel kann Lithiumaluminiumhydrid verwendet werden.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Vareniclin, wie z. B. N-Oxid und reduzierte Analoga. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden oft auf ihre potenziellen therapeutischen Vorteile untersucht .
Vergleich Mit ähnlichen Verbindungen
Bupropion: Another smoking cessation aid, but it works as a norepinephrine-dopamine reuptake inhibitor.
Nicotine Replacement Therapies (NRT): Includes products like nicotine patches and gum, which provide nicotine to reduce withdrawal symptoms.
Cytisine: A plant-based alkaloid that also acts as a partial agonist at nicotinic receptors.
Uniqueness: Varenicline Hydrochloride is unique in its high selectivity and partial agonist activity at the alpha4/beta2 nicotinic acetylcholine receptors. This selectivity allows it to effectively reduce cravings and withdrawal symptoms with fewer side effects compared to full agonists like nicotine .
Eigenschaften
CAS-Nummer |
230615-23-3 |
|---|---|
Molekularformel |
C13H15Cl2N3 |
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;; |
InChI-Schlüssel |
NZVVYNGXLGJKCW-DRJPZDRJSA-N |
SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Isomerische SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Kanonische SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Synonyme |
(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)




![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)


![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)




